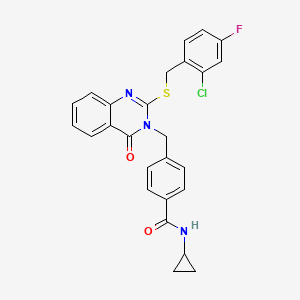

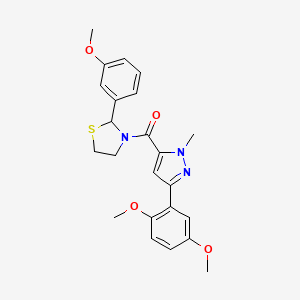

N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C20H14F3N3O3 and its molecular weight is 401.345. The purity is usually 95%.

BenchChem offers high-quality N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fluoride Ion Sensing

Acylhydrazone derivatives, including N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, have been studied for their response to different anions. These compounds, characterized by spectroscopic methods, exhibited a specific response to fluoride ions, with studies conducted using colorimetric and spectrofluorometric methods in acetonitrile (Jose et al., 2018).

Glycopeptide Synthesis

Fluorobenzoyl groups, such as those in the compound , have been explored as protective groups in carbohydrate and glycopeptide synthesis. These groups combine high stereoselectivity and low levels of ortho ester formation in the formation of glycosidic bonds, with easy removal characteristics (Sjölin & Kihlberg, 2001).

Palladium-Catalyzed Reactions

The compound's structure is relevant in palladium-catalyzed oxidative fluoroesterification of vinylarenes, demonstrating an efficient synthetic pathway to afford various fluoroesterified products (Peng et al., 2013).

Drug Metabolism Studies

Related compounds with fluorobenzyl groups have been used in drug metabolism studies, particularly in the context of human immunodeficiency virus (HIV) integrase inhibitors. Techniques like 19F-nuclear magnetic resonance (NMR) spectroscopy have been employed for understanding the metabolic fate of these compounds (Monteagudo et al., 2007).

Hydrodefluorination Catalysts

The structural framework of compounds like N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has been studied in the context of catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium complexes (Reade et al., 2009).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing similar structural elements have been synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed significant activities, indicating potential applications in the medical field (Menteşe et al., 2015).

Antiproliferative Activities

Fluorinated Schiff bases derived from 1,2,4-triazoles, similar in structure to the compound , have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, highlighting potential applications in cancer research (Kumar et al., 2013).

特性

IUPAC Name |

N'-(3,4-difluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O3/c21-14-6-3-12(4-7-14)11-26-9-1-2-15(20(26)29)19(28)25-24-18(27)13-5-8-16(22)17(23)10-13/h1-10H,11H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCILRJQIGGSKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2955623.png)

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-phenylethanol](/img/structure/B2955625.png)

![5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2955628.png)

![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2955637.png)